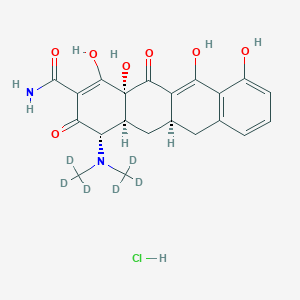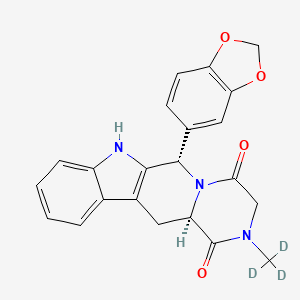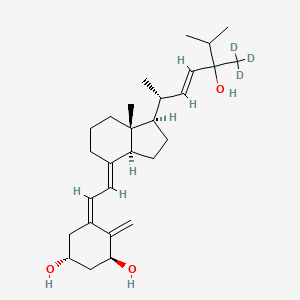
HSV-TK substrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “HSV-TK substrate” refers to the substrates utilized by the enzyme thymidine kinase from herpes simplex virus type 1. This enzyme is multifunctional and phosphorylates a broad range of pyrimidine nucleosides, nucleotides, and purine nucleosides, including thymidine, thymidylate, deoxycytidine, acyclovir, and ganciclovir . The enzyme’s ability to phosphorylate these substrates makes it a significant pharmacological target in herpesvirus treatments and gene therapies for cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of HSV-TK substrates involves the synthesis of nucleoside analogs. For instance, ganciclovir is synthesized through a multi-step process involving the protection of hydroxyl groups, glycosylation, and deprotection . The reaction conditions typically involve the use of protecting groups, catalysts, and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of HSV-TK substrates like ganciclovir involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: HSV-TK substrates undergo various chemical reactions, including phosphorylation, oxidation, and substitution . The enzyme thymidine kinase catalyzes the phosphorylation of these substrates, converting them into their monophosphate forms .
Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation, and various solvents and catalysts for other chemical transformations . The reaction conditions are typically mild, with controlled temperatures and pH to ensure the stability of the substrates .
Major Products Formed: The major products formed from these reactions are the monophosphate, diphosphate, and triphosphate forms of the nucleoside analogs . For example, ganciclovir is phosphorylated to ganciclovir monophosphate, which is further metabolized to ganciclovir triphosphate .
Aplicaciones Científicas De Investigación
HSV-TK substrates have extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In gene therapy, the HSV-TK/ganciclovir system is used as a suicide gene therapy to selectively kill tumor cells . The enzyme’s ability to phosphorylate nucleoside analogs makes it a valuable tool in antiviral therapies, particularly for treating herpesvirus infections . Additionally, HSV-TK substrates are used in molecular biology research to study enzyme kinetics and substrate specificity .
Mecanismo De Acción
The mechanism of action of HSV-TK substrates involves their phosphorylation by the enzyme thymidine kinase . The enzyme catalyzes the transfer of a phosphate group from ATP to the substrate, converting it into its monophosphate form . This monophosphate is further phosphorylated by cellular kinases to its diphosphate and triphosphate forms . The triphosphate form of the substrate, such as ganciclovir triphosphate, is incorporated into viral DNA, leading to chain termination and inhibition of viral replication .
Comparación Con Compuestos Similares
HSV-TK substrates are unique in their ability to be phosphorylated by the enzyme thymidine kinase from herpes simplex virus type 1 . Similar compounds include acyclovir, penciclovir, and brivudine, which are also nucleoside analogs used in antiviral therapies . HSV-TK substrates like ganciclovir have a broader substrate specificity and higher efficacy in certain applications .
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-amino-9-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20)/t4-,5-,7-,8+/m1/s1 |
Clave InChI |
KIDOTSCXAILVGR-APOSLCTFSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
SMILES canónico |
C1C(C(C(C1N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


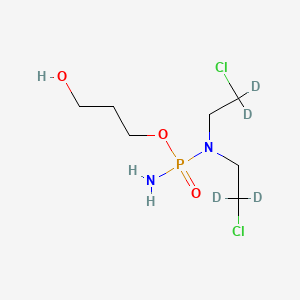
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
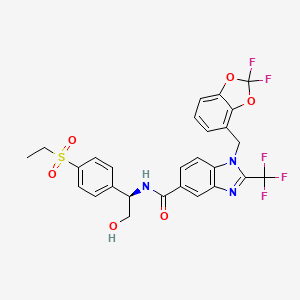
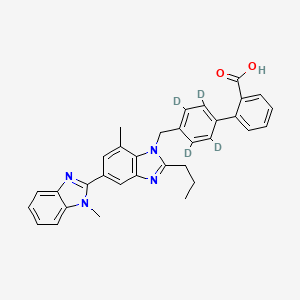
![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
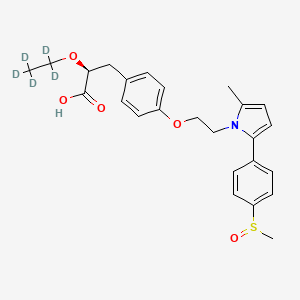

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
